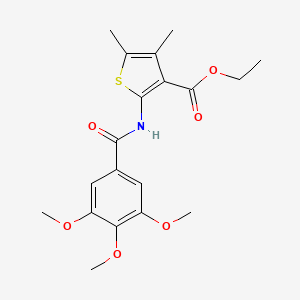

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Description

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a 3,4,5-trimethoxybenzamido substituent at the 2-position and an ethyl ester group at the 3-position. The 3,4,5-trimethoxybenzoyl moiety is a hallmark of microtubule-targeting agents, such as combretastatin analogs, due to its ability to engage in hydrophobic interactions and hydrogen bonding with biological targets . This compound has shown promise in antiproliferative assays, particularly against breast cancer cell lines, with IC50 values comparable to other optimized derivatives .

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6S/c1-7-26-19(22)15-10(2)11(3)27-18(15)20-17(21)12-8-13(23-4)16(25-6)14(9-12)24-5/h8-9H,7H2,1-6H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBJRJBNXJVFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoic acid with 4,5-dimethylthiophene-2-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Chemical Reactions Analysis

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Scientific Research Applications

Key Structural Features

- Thiophene Ring : The core structure that imparts unique electronic properties.

- Benzamido Group : Enhances pharmacological properties and biological activity.

- Carboxylate Group : Contributes to the compound's reactivity and solubility.

Medicinal Chemistry

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate exhibits significant potential in drug development due to its biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Organic Electronics

The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties allow for efficient charge transport and light emission.

Coordination Chemistry

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate serves as a versatile ligand in coordination chemistry, facilitating the synthesis of metal complexes with potential applications in catalysis and materials science.

Summary of Biological Activities

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity using DPPH and ABTS assays. Results indicated a significant reduction in DPPH radical concentration with an IC50 value lower than standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound effectively reduced TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages. It downregulated NF-kB signaling pathways crucial for mediating inflammatory responses.

Case Study 3: Antitumor Activity

Assays on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in both early and late apoptotic cells post-treatment.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Findings

Role of the 3,4,5-Trimethoxybenzamido Group :

- The trimethoxybenzamido group is critical for binding to tubulin, as seen in combretastatin analogs . Its absence (e.g., in nitro- or benzoylamido derivatives) reduces potency.

- Thioureido derivatives (e.g., compound 3) retain moderate activity, suggesting flexibility in the C2 substituent but with reduced efficacy compared to the benzamido group .

Substituent position matters: Moving the trimethoxyphenyl group to C4 () alters spatial interactions, likely reducing target affinity.

Ester Group Variations :

- Ethyl vs. methyl esters () influence metabolic stability. Ethyl esters generally exhibit longer half-lives due to slower hydrolysis .

Electron-Withdrawing Groups :

- Nitro substituents () increase polarity, which may hinder membrane permeability compared to hydrophobic trimethoxy groups.

Physicochemical and Pharmacokinetic Properties

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and (Knoevenagel condensation), yielding 72–94% purity, comparable to analogs .

Biological Activity

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C18H22N2O5S

- Molecular Weight : 378.44 g/mol

- IUPAC Name : Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

The compound features a thiophene ring substituted with an ethyl carboxylate group and a benzamido moiety that enhances its pharmacological properties.

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is crucial for preventing cellular damage and has implications for conditions related to oxidative stress.

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.

- Antitumor Activity : Preliminary research suggests that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate using DPPH and ABTS assays. The results showed a significant reduction in DPPH radical concentration, indicating strong radical-scavenging activity. The IC50 value was found to be lower than that of standard antioxidants such as ascorbic acid.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound effectively reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound was able to downregulate NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Case Study 3: Antitumor Activity

A series of assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.